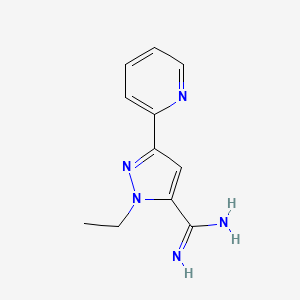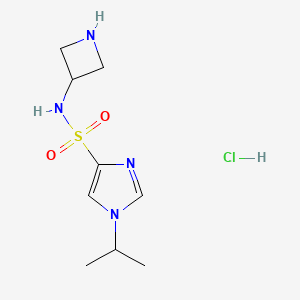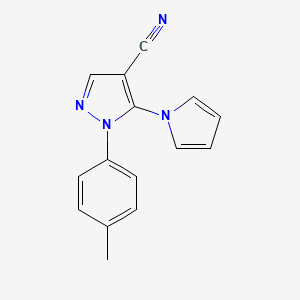
1-etil-4-yodo-5-metil-3-fenil-1H-pirazol
Descripción general
Descripción
1-Ethyl-4-iodo-5-methyl-3-phenyl-1H-pyrazole is a heterocyclic aromatic organic compound belonging to the pyrazole family. Pyrazoles are five-membered rings containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of an ethyl group at position 1, an iodine atom at position 4, a methyl group at position 5, and a phenyl group at position 3.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the reaction of hydrazine with β-ketoesters or β-diketones in the presence of an appropriate halogenating agent. For instance, ethyl acetoacetate can be reacted with hydrazine hydrate to form the pyrazole ring, followed by halogenation and further functionalization.
Industrial Production Methods: On an industrial scale, the compound is typically synthesized using continuous flow chemistry techniques to ensure high purity and yield. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the process.
Types of Reactions:
Oxidation: The iodine atom at position 4 can be oxidized to form iodine-containing derivatives.
Reduction: The compound can undergo reduction reactions, particularly at the ethyl group, to form ethylamine derivatives.
Substitution: The phenyl group at position 3 can participate in electrophilic substitution reactions, leading to the formation of various substituted phenyl derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions typically use strong acids like sulfuric acid or nitric acid.
Major Products Formed:
Oxidation Products: Iodine-containing derivatives such as iodoethanol.
Reduction Products: Ethylamine derivatives.
Substitution Products: Various substituted phenyl derivatives, including nitrophenyl and halophenyl compounds.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds.
Biology: It serves as a ligand in biological studies, interacting with various enzymes and receptors.
Industry: It is used in the production of agrochemicals, such as herbicides and insecticides.
Mecanismo De Acción
Target of Action
Similar compounds have been known to interact with various biological targets .
Mode of Action
It’s known that iodine can catalyze the formation of a pyrazole structure . This might suggest that the iodine in the compound plays a crucial role in its interaction with its targets.
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways .
Pharmacokinetics
The compound’s density has been reported as 1936 g/mL at 25 °C , which might influence its bioavailability.
Result of Action
Similar compounds have shown various biological activities .
Análisis Bioquímico
Biochemical Properties
1-ethyl-4-iodo-5-methyl-3-phenyl-1H-pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction . Additionally, 1-ethyl-4-iodo-5-methyl-3-phenyl-1H-pyrazole can bind to certain proteins, altering their conformation and function, which can have downstream effects on various biochemical pathways .
Cellular Effects
1-ethyl-4-iodo-5-methyl-3-phenyl-1H-pyrazole has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been found to modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Furthermore, 1-ethyl-4-iodo-5-methyl-3-phenyl-1H-pyrazole can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell cycle regulation, apoptosis, and metabolism . These effects can result in altered cellular functions, such as increased or decreased cell proliferation, apoptosis, and metabolic activity.
Molecular Mechanism
The molecular mechanism of action of 1-ethyl-4-iodo-5-methyl-3-phenyl-1H-pyrazole involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, it has been shown to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling and regulation . This inhibition can result in the disruption of signaling pathways and subsequent changes in cellular functions. Additionally, 1-ethyl-4-iodo-5-methyl-3-phenyl-1H-pyrazole can modulate gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-ethyl-4-iodo-5-methyl-3-phenyl-1H-pyrazole can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that 1-ethyl-4-iodo-5-methyl-3-phenyl-1H-pyrazole is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light or heat . This degradation can lead to a decrease in its efficacy and changes in its biological activity. Long-term studies have also indicated that prolonged exposure to 1-ethyl-4-iodo-5-methyl-3-phenyl-1H-pyrazole can result in adaptive cellular responses, such as changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 1-ethyl-4-iodo-5-methyl-3-phenyl-1H-pyrazole can vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular activity and function . Threshold effects have been observed, where a certain dosage is required to elicit a measurable biological response. Additionally, high doses of 1-ethyl-4-iodo-5-methyl-3-phenyl-1H-pyrazole can result in toxic or adverse effects, such as cellular damage, inflammation, and organ toxicity . These dosage-dependent effects highlight the importance of careful dose optimization in experimental and therapeutic settings.
Metabolic Pathways
1-ethyl-4-iodo-5-methyl-3-phenyl-1H-pyrazole is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can have different biological activities . The compound can also affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes. These interactions can influence the overall metabolic profile of cells and tissues, leading to changes in energy production, biosynthesis, and detoxification processes.
Comparación Con Compuestos Similares
1-ethyl-3-phenyl-1H-pyrazole: Lacks the iodine and methyl groups.
4-iodo-5-methyl-1H-pyrazole: Lacks the ethyl and phenyl groups.
3-phenyl-1H-pyrazole: Lacks the ethyl, iodine, and methyl groups.
Uniqueness: The presence of both an ethyl group and an iodine atom in the same molecule makes 1-ethyl-4-iodo-5-methyl-3-phenyl-1H-pyrazole unique among pyrazole derivatives. This combination of functional groups allows for a wide range of chemical reactions and biological activities, making it a versatile compound in scientific research and industrial applications.
Propiedades
IUPAC Name |
1-ethyl-4-iodo-5-methyl-3-phenylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13IN2/c1-3-15-9(2)11(13)12(14-15)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZVQVEPADWPNPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C2=CC=CC=C2)I)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(3-Chloropyrazin-2-yl)-6-oxa-2-azaspiro[4.5]decane](/img/structure/B1490152.png)












